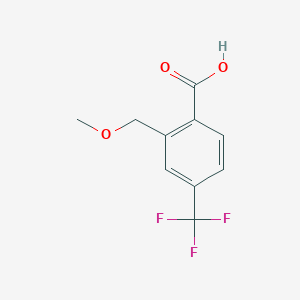

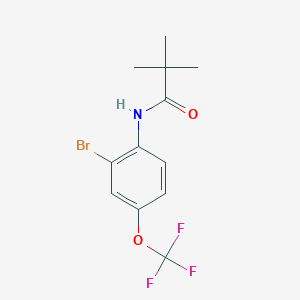

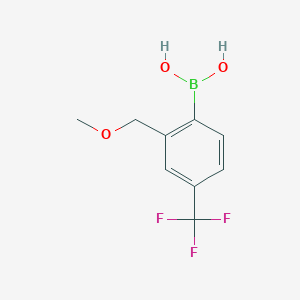

(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

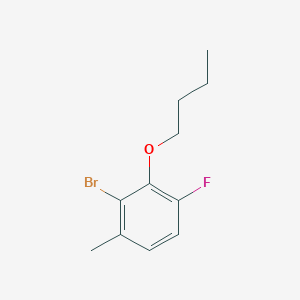

“(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a type of boronic acid, which are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H11BO3 . The InChI Key for this compound is JHPPAFXQJZJGEP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound include protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid has been studied for its potential applications in a variety of fields, including medicinal chemistry, chemical biology, and biochemistry. In medicinal chemistry, this compound has been used to synthesize a variety of compounds with potential therapeutic applications. In chemical biology, this compound has been used to synthesize a variety of compounds with potential biological activities. In biochemistry, this compound has been used to synthesize a variety of compounds with potential enzymatic activities.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the kinetics of the reactions involving boronic acids and their esters are dependent on the substituents in the aromatic ring . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

It’s known that the ph strongly influences the rate of reactions involving boronic acids and their esters, which is considerably accelerated at physiological ph .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water .

Result of Action

Boronic acids and their esters are generally considered for their potential in the design of new drugs and drug delivery devices .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid. For instance, the pH of the environment strongly influences the rate of reactions involving this compound, with the rate of reaction considerably accelerated at physiological pH .

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid in laboratory experiments is its relatively low cost and easy availability. In addition, this compound is also relatively stable and can be stored at room temperature for extended periods of time. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, this compound can react with other compounds, which can make it difficult to isolate the desired product.

Future Directions

There are a number of potential future directions for the use of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid. For example, this compound could be used to synthesize a variety of compounds with potential therapeutic applications. In addition, this compound could also be used to synthesize a variety of compounds with potential biological activities. Furthermore, this compound could also be used to synthesize a variety of compounds with potential enzymatic activities. Finally, this compound could also be used to synthesize a variety of compounds with potential anti-inflammatory activities.

Synthesis Methods

(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid can be synthesized in a two-step process. The first step involves the reaction of 2-methoxymethyl-4-trifluoromethylphenol with boron trifluoride etherate in an aqueous medium. The resulting product is then reacted with sodium borohydride to yield this compound in good yields.

Safety and Hazards

properties

IUPAC Name |

[2-(methoxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-16-5-6-4-7(9(11,12)13)2-3-8(6)10(14)15/h2-4,14-15H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXJRMJKXDFAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)COC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.